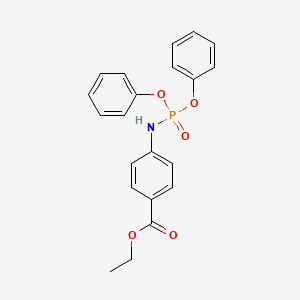
Ethyl 4-(diphenoxyphosphorylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(diphenoxyphosphorylamino)benzoate is an organic compound with the molecular formula C21H20NO5P. It is a derivative of benzoate, featuring a phosphorylamino group substituted with diphenoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of ethyl 4-(diphenoxyphosphorylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The phosphorylamino group is introduced through a reaction with diphenylphosphoryl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Chemical Reactions Analysis
Ethyl 4-(diphenoxyphosphorylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into amines or alcohols, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(diphenoxyphosphorylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 4-(diphenoxyphosphorylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The phosphorylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Ethyl 4-(diphenoxyphosphorylamino)benzoate can be compared with other benzoate derivatives and phosphorylamino compounds. Similar compounds include:
Ethyl benzoate: A simpler ester of benzoic acid, used primarily as a flavoring agent.
Diphenylphosphoryl chloride: A reagent used in the synthesis of phosphorylamino compounds.
4-Aminobenzoic acid: A precursor in the synthesis of various benzoate derivatives .
The uniqueness of this compound lies in its combination of the benzoate ester with a diphenoxyphosphorylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75905-80-5 |
|---|---|
Molecular Formula |
C21H20NO5P |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 4-(diphenoxyphosphorylamino)benzoate |
InChI |
InChI=1S/C21H20NO5P/c1-2-25-21(23)17-13-15-18(16-14-17)22-28(24,26-19-9-5-3-6-10-19)27-20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,24) |
InChI Key |
WHRHETRQAVKPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


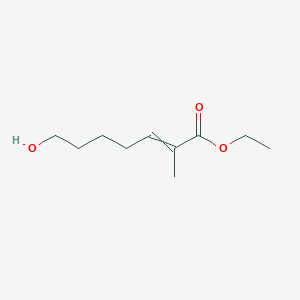
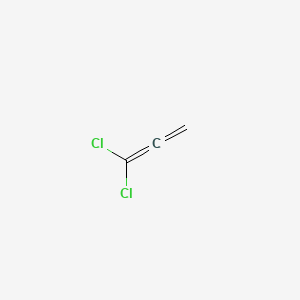
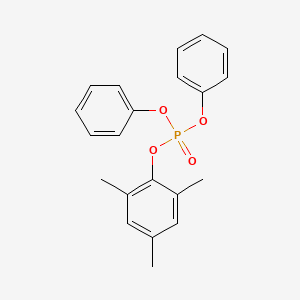

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
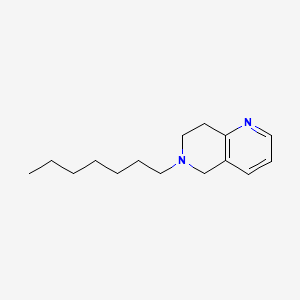

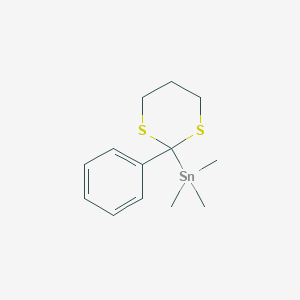
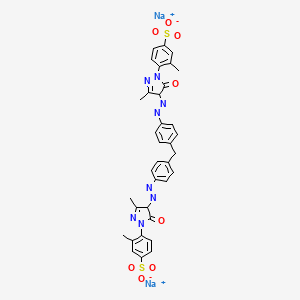

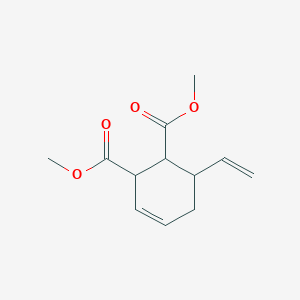
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
